molecular formula C30H12F34O2S2 B1390004 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone CAS No. 883516-22-1

2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone

Cat. No.: B1390004
CAS No.: 883516-22-1
M. Wt: 1114.5 g/mol
InChI Key: CYGQCILCQIQNLO-UHFFFAOYSA-N
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Description

2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone is a synthetic organic compound characterized by the presence of perfluorodecylthio groups attached to a naphthoquinone core. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 1h,1h,2h,2h-perfluorodecanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone can undergo various chemical reactions, including:

    Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The perfluorodecylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone involves its interaction with biological molecules through redox reactions. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and potential anticancer activities. The perfluorodecylthio groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone.

    1,4-Naphthoquinone: The parent compound, lacking the perfluorodecylthio groups.

    2,3-Bis(alkylthio)-1,4-naphthoquinones: Similar compounds with different alkylthio groups instead of perfluorodecylthio groups.

Uniqueness

This compound is unique due to the presence of perfluorodecylthio groups, which impart exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring durable and stable materials.

Properties

IUPAC Name

2,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12F34O2S2/c31-15(32,17(35,36)19(39,40)21(43,44)23(47,48)25(51,52)27(55,56)29(59,60)61)5-7-67-13-11(65)9-3-1-2-4-10(9)12(66)14(13)68-8-6-16(33,34)18(37,38)20(41,42)22(45,46)24(49,50)26(53,54)28(57,58)30(62,63)64/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGQCILCQIQNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12F34O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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